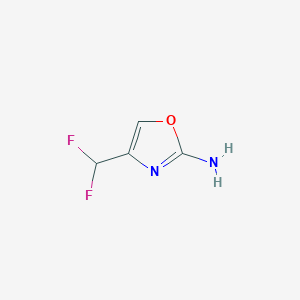
4-(Difluoromethyl)oxazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Difluoromethyl)oxazol-2-amine is a heterocyclic compound that contains both oxygen and nitrogen atoms within its five-membered ring structure. This compound is part of the oxazole family, which is known for its diverse biological activities and significant role in medicinal chemistry . The presence of the difluoromethyl group enhances its chemical properties, making it a valuable compound for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a difluoromethyl-substituted nitrile with an amine in the presence of a base, leading to the formation of the oxazole ring . The reaction conditions often require moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance the efficiency and yield of the synthesis. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Difluoromethyl)oxazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction: Reduction reactions can modify the oxazole ring, leading to the formation of reduced oxazole derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
4-(Difluoromethyl)oxazol-2-amine has a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials with specific chemical properties
Wirkmechanismus
The mechanism of action of 4-(Difluoromethyl)oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances its binding affinity to these targets, leading to the modulation of various biochemical pathways. This interaction can result in the inhibition of enzyme activity or the activation of specific receptors, depending on the context .
Vergleich Mit ähnlichen Verbindungen
4-(Difluoromethyl)oxazol-2-amine can be compared with other oxazole derivatives, such as:
Oxazole: The parent compound with a simpler structure.
Isoxazole: A similar compound with the nitrogen and oxygen atoms in adjacent positions.
Thiazole: A related compound with a sulfur atom instead of oxygen.
The presence of the difluoromethyl group in this compound makes it unique, as it enhances its chemical stability and biological activity compared to other oxazole derivatives .
Eigenschaften
CAS-Nummer |
1780775-28-1 |
|---|---|
Molekularformel |
C4H4F2N2O |
Molekulargewicht |
134.08 g/mol |
IUPAC-Name |
4-(difluoromethyl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C4H4F2N2O/c5-3(6)2-1-9-4(7)8-2/h1,3H,(H2,7,8) |
InChI-Schlüssel |
VLDKBESBGCHLBD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C(O1)N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


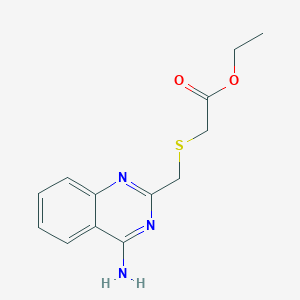
![[4-(1,1-Difluoroethyl)pyrimidin-2-yl]methanol](/img/structure/B13498677.png)
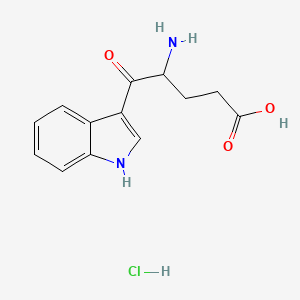
![4-[3-(Difluoromethyl)phenyl]benzoic acid](/img/structure/B13498701.png)
![N-[4'-amino-2'-(diethylsulfamoyl)-[1,1'-biphenyl]-3-yl]acetamide](/img/structure/B13498706.png)
![tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-2,3-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B13498714.png)
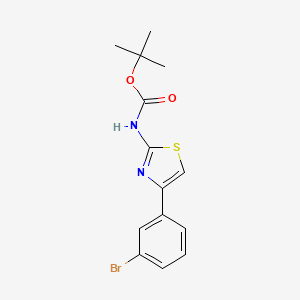

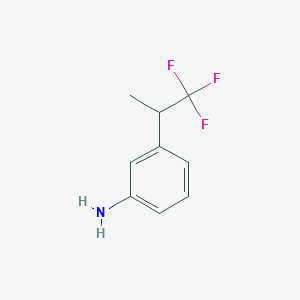
![ethyl 1-(iodomethyl)-3-[1-(propan-2-yl)-1H-pyrazol-4-yl]-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13498734.png)
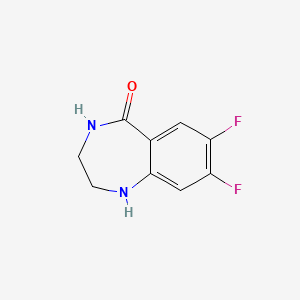
![6-Bromo-3-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B13498745.png)
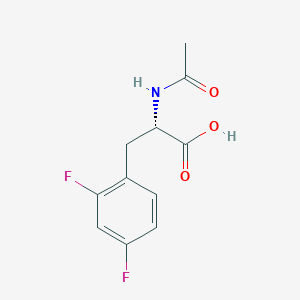
![Benzyl 5-bromo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B13498777.png)
